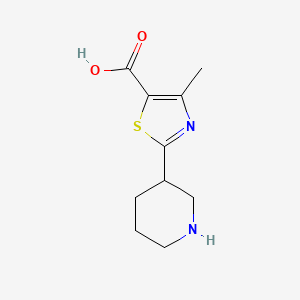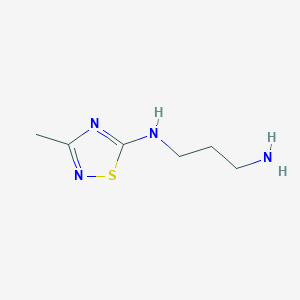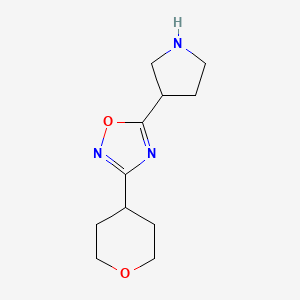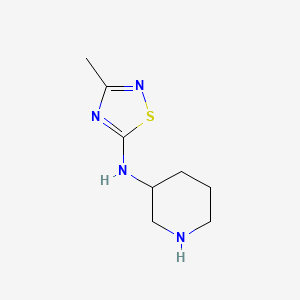![molecular formula C10H16F3NO2 B1466791 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid CAS No. 1466727-57-0](/img/structure/B1466791.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid
Vue d'ensemble
Description
2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid is a novel chemical compound known for its potential in various fields of research and industry. It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid often involves catalytic protodeboronation of pinacol boronic esters . In one example, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Another synthesis method involves the ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .Molecular Structure Analysis
The molecular formula of 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid is C10H16F3NO2. The compound contains a piperidine ring bound to a trifluoromethyl group and a butanoic acid group.Chemical Reactions Analysis
While specific chemical reactions involving 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid are not well-documented, related compounds have been studied. For instance, the chloride of a similar compound was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Applications De Recherche Scientifique
Neuroleptic Activity
- A study by Sato et al. (1978) explored the neuroleptic activity of compounds related to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid. They synthesized a series of compounds including 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones and tested their neuroleptic activities, which were found to be comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Thermal Degradation Study
- Mills, Baker, and Hodge (1970) conducted a study on the thermal degradation of 1-deoxy-1-piperidino-d-fructose, which led to the formation of various piperidine derivatives, including those with structural similarities to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid (Mills, Baker, & Hodge, 1970).
Inhibitory Activity in Enzyme-Assay
- Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. They optimized the substituents on the nitrogen of the piperidine ring, leading to the identification of fluorine substituted tert-butoxycarbonyl groups (Chonan et al., 2011).
Solid-Phase Synthesis of Piperidin-4-One Derivatives
- Barco et al. (1998) developed an efficient method for the construction of 2-substituted-piperidin-4-one derivatives on solid support using polymer-bound precursors. This research is relevant for the synthesis of compounds structurally related to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid (Barco et al., 1998).
Synthesis of Trifluoromethyl Analogues of Piperidine Alkaloids
- Bariau et al. (2006) described the highly diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids, which are structurally related to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid (Bariau et al., 2006).
Sulfonamides as Cyclisation Terminators
- Haskins and Knight (2002) found that trifluoromethanesulfonic acid is effective in inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, which are structurally related to the compound of interest (Haskins & Knight, 2002).
Chemoenzymatic Approach in Organic Solvents
- Liljeblad et al. (2007) researched the enantioselectivities of lipase-catalysed reactions with methyl esters of piperidylacetic acid and piperidinecarboxylic acid derivatives, which are structurally similar to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid (Liljeblad et al., 2007).
Impurity Analysis in Repaglinide
- Kancherla et al. (2018) identified and characterized several impurities in Repaglinide, including compounds structurally related to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid (Kancherla et al., 2018).
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-2-8(9(15)16)14-5-3-7(4-6-14)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBTXTSEKIZQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



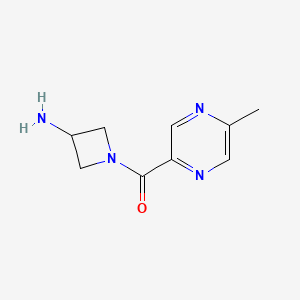
![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)
![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)

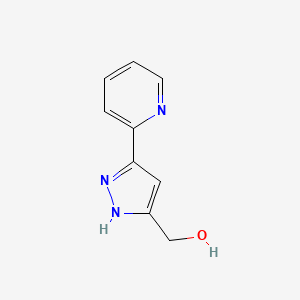
![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)
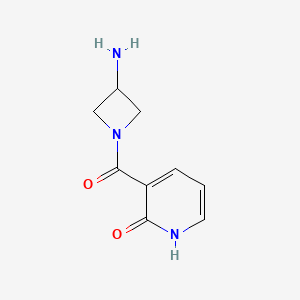
![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)
